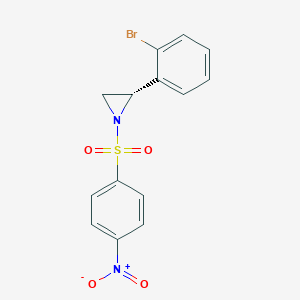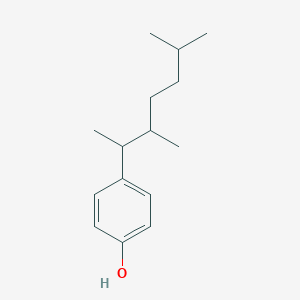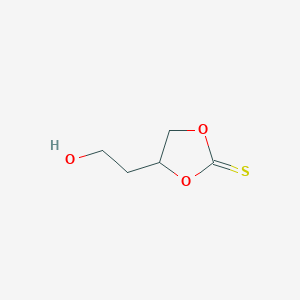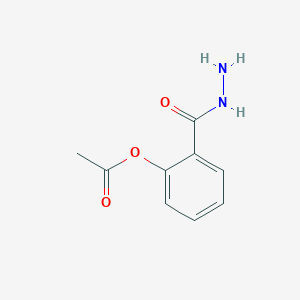![molecular formula C37H38N2 B12551839 N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine CAS No. 828930-78-5](/img/structure/B12551839.png)
N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine is a complex organic compound featuring anthracene moieties Anthracene is a polycyclic aromatic hydrocarbon known for its luminescent properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine typically involves the reaction of anthracene-9-carbaldehyde with N,N’-dipropylmethanediamine. The reaction proceeds through a condensation mechanism, forming a bisazomethine intermediate, which is subsequently reduced to the desired diamine using a reducing agent such as sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Simplified amine derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Applications De Recherche Scientifique
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine has several scientific research applications:
Mécanisme D'action
The mechanism by which N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine exerts its effects involves its interaction with metal ions and DNA. The compound’s anthracene moieties can intercalate with DNA, and upon light irradiation, it can generate reactive oxygen species that cleave DNA strands . Additionally, its ability to form complexes with metal ions enhances its utility as a chemosensor .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(anthracen-9-ylmethyl)cyclohexane-1,2-diamine: Similar structure but with a cyclohexane backbone.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Contains anthracene moieties but with different substituents.
N,N’-Bis(2-dimethylaminoethyl)-N,N’-dimethyl-9,10-anthracenediamine: Another anthracene-based compound with different alkyl substituents.
Uniqueness
N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine is unique due to its specific combination of anthracene moieties and dipropylmethanediamine backbone, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in applications requiring precise detection of metal ions and DNA interactions.
Propriétés
Numéro CAS |
828930-78-5 |
|---|---|
Formule moléculaire |
C37H38N2 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
N,N'-bis(anthracen-9-ylmethyl)-N,N'-dipropylmethanediamine |
InChI |
InChI=1S/C37H38N2/c1-3-21-38(25-36-32-17-9-5-13-28(32)23-29-14-6-10-18-33(29)36)27-39(22-4-2)26-37-34-19-11-7-15-30(34)24-31-16-8-12-20-35(31)37/h5-20,23-24H,3-4,21-22,25-27H2,1-2H3 |
Clé InChI |
JVQICLRHEJLERC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)CN(CCC)CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)

![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)
![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)



![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
